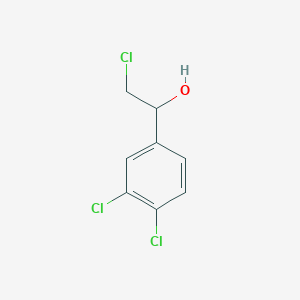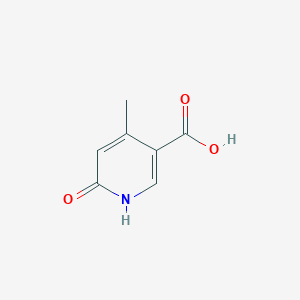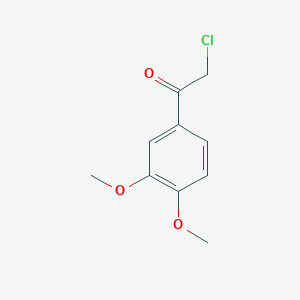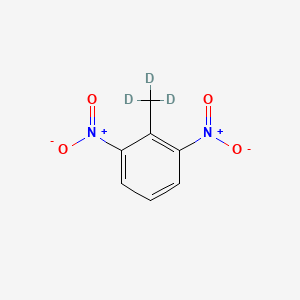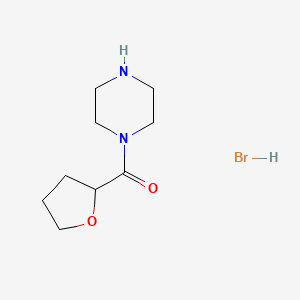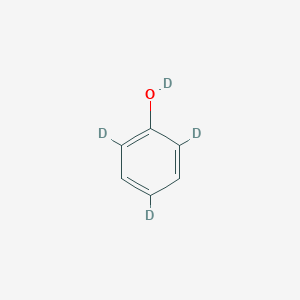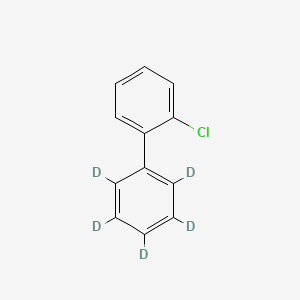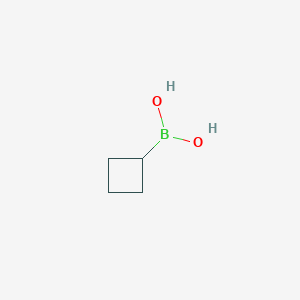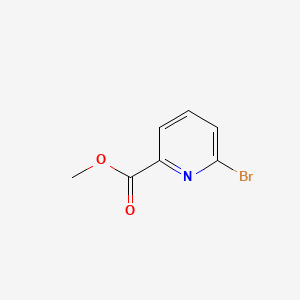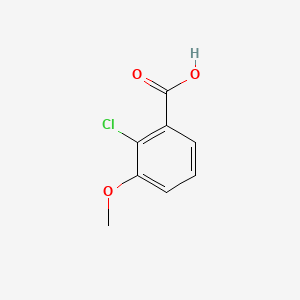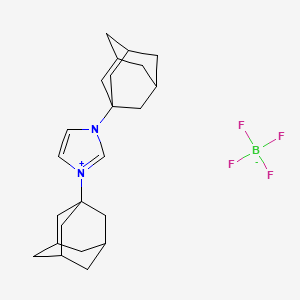
2-(4-Chlorophenyl)-3-methylpyridine
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate starting materials. One possible synthetic route could be the condensation of 4-chlorobenzaldehyde , 3-methylpyridine , and ammonium acetate in warm ethanol. This reaction yields 2-(4-Chlorophenyl)-3-methylpyridine as the final product .
Molecular Structure Analysis
- FT-IR (Fourier Transform Infrared Spectroscopy) : The IR spectrum shows characteristic peaks, including an O-H stretch in the range of 3300 to 3400 cm⁻¹ and a C-O stretch near 1000 cm⁻¹ .
- Single-crystal X-ray diffraction : This method reveals the crystal structure of the compound, including bond lengths, angles, and conformation .
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Synthesis and Characterization of Complex Molecules
- Application : In the synthesis of complex molecules like nonclassical tetraazaporphyrin, 2-(4-Chlorophenyl)-3-methylpyridine derivatives play a crucial role. For example, the preparation of tetraazaporphyrinato ruthenium(II) complexes, where 4-methylpyridine (a related compound) is crucial in the reaction process (Kimura et al., 2011).
2. Photophysical and Redox Properties in Cyclometalated Complexes
- Application : Derivatives of 2-(4-Chlorophenyl)-3-methylpyridine are used in studying the photophysical properties and redox behavior of cyclometalated complexes of Iridium(III). These studies explore the optical properties, which are essential in photophysical research (Neve et al., 1999).
3. Role in Hydrogen Bond Studies
- Application : The compound's derivatives are significant in neutron diffraction studies focusing on hydrogen bonds, providing insights into molecular structures and interactions (Steiner et al., 2000).
4. Molecular Orbital Calculations in Complexes
- Application : This chemical is vital in molecular orbital calculations, particularly in tetraazaporphyrinato ruthenium (II) complexes. It helps in understanding the electronic properties and behavior of such complexes (Kimura et al., 2016).
5. Electrophoretic Separation Optimization
- Application : Methylpyridines, related to 2-(4-Chlorophenyl)-3-methylpyridine, are used in studying the electrophoretic separation process, which is fundamental in analytical chemistry and biochemistry (Wren, 1991).
properties
IUPAC Name |
2-(4-chlorophenyl)-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c1-9-3-2-8-14-12(9)10-4-6-11(13)7-5-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCQGNQUBPMASM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3-methylpyridine | |
CAS RN |
101419-77-6 | |
| Record name | 2-(4-Chlorophenyl)-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



